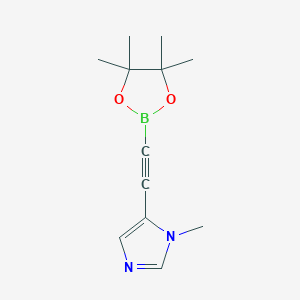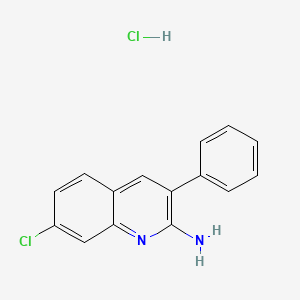
2-Amino-7-chloro-3-phenylquinoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-7-chloro-3-phenylquinoline hydrochloride is a chemical compound with the molecular formula C15H11ClN2•HCl and a molecular weight of 291.18 g/mol . This compound is primarily used in research settings, particularly in the fields of proteomics and medicinal chemistry . It is known for its unique structure, which includes a quinoline ring system substituted with amino, chloro, and phenyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-chloro-3-phenylquinoline hydrochloride can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the Gould-Jacob and Friedländer synthesis protocols are often employed for constructing the quinoline scaffold . These methods typically involve the use of transition metal catalysts, metal-free ionic liquids, or green solvents like aqueous ethanol .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common practices to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-7-chloro-3-phenylquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various amino-substituted quinolines.
Aplicaciones Científicas De Investigación
2-Amino-7-chloro-3-phenylquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Amino-7-chloro-3-phenylquinoline hydrochloride involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-6-chloro-8-methyl-3-phenylquinoline hydrochloride
- 2-Amino-7-chloro-3-phenylquinoline
- 2-Amino-7-chloro-3-(4-methylphenyl)quinoline hydrochloride
Uniqueness
2-Amino-7-chloro-3-phenylquinoline hydrochloride is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific research applications .
Propiedades
Número CAS |
1171515-86-8 |
|---|---|
Fórmula molecular |
C15H12Cl2N2 |
Peso molecular |
291.2 g/mol |
Nombre IUPAC |
7-chloro-3-phenylquinolin-2-amine;hydrochloride |
InChI |
InChI=1S/C15H11ClN2.ClH/c16-12-7-6-11-8-13(10-4-2-1-3-5-10)15(17)18-14(11)9-12;/h1-9H,(H2,17,18);1H |
Clave InChI |
VIOXHRHZPBFZDE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(N=C3C=C(C=CC3=C2)Cl)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-[4-Chloro-3-(trifluoromethyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13709416.png)
![2-[4-(Methoxycarbonyloxymethyl)-2,6-dimethylphenyl]ethyl Methoxyformate](/img/structure/B13709417.png)
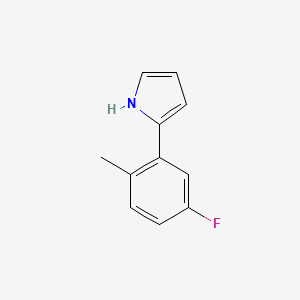
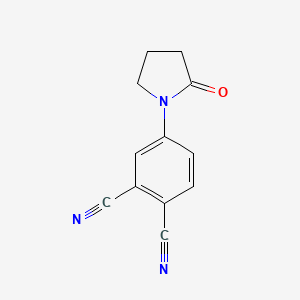
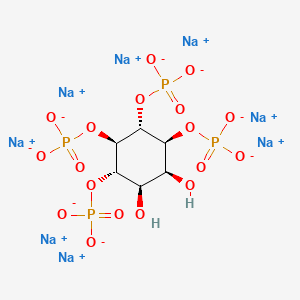
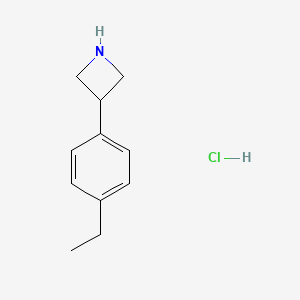
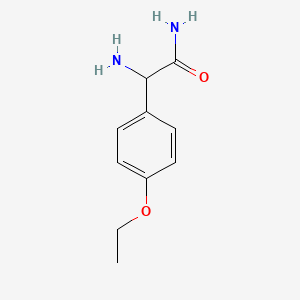
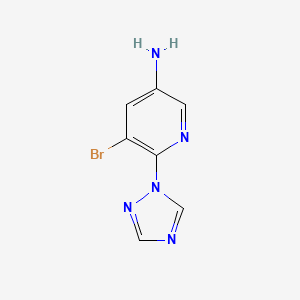

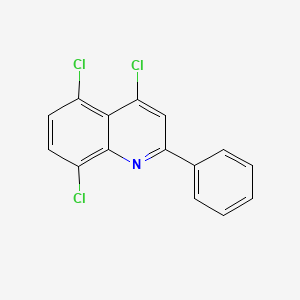
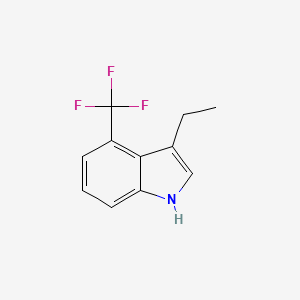
![3-Amino-5-[6-(trifluoromethyl)-2-pyridyl]pyrazole](/img/structure/B13709492.png)
![3-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]-2-fluoropyridine](/img/structure/B13709501.png)
